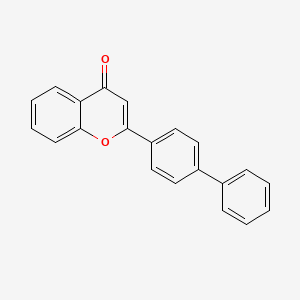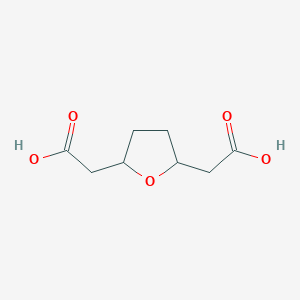
Tetrahydro-2,5-furan-diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2,5-furan-diacetic acid is a dicarboxylic acid.
Tetrahydro-2, 5-furan-diacetic acid belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Tetrahydro-2, 5-furan-diacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Tetrahydro-2, 5-furan-diacetic acid has been primarily detected in urine.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Antibacterial Agents Tetrahydro-2,5-furan-diacetic acid and its derivatives are prominently used in chemical syntheses, such as the preparation of Furan-2-[14C] carboxylic acid, crucial in the synthesis of antibacterial agents like [14C]-nifuroxazide. This process involves multiple steps, including carbonation, catalytic reduction, nitration, and condensation (Elsom & Hawkins, 1978).
Biobased Polymer Synthesis Tetrahydro-2,5-furan-diacetic acid derivatives, specifically furan-2,5-dicarboxylic acid (FDCA), are integral in manufacturing biobased polymers like polyethylene furandicarboxylate (PEF), a potential substitute for petroleum-derived polyethylene terephthalate (PET). The synthesis of FDCA involves eco-friendly procedures, like the carbonate-promoted C–H carboxylation, utilizing inedible lignocellulosic biomass as the feedstock. This method offers an environmentally sustainable alternative to traditional polymer production processes (Dick et al., 2017).
Catalysis in Polymer Industry In the polymer industry, derivatives of Tetrahydro-2,5-furan-diacetic acid serve as potential platform chemicals. For instance, FDCA is used in the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid, leveraging efficient catalysts like Li2CoMn3O8. This process is crucial for manufacturing polyester, polyamides, and polyurethanes, with the catalyst's easy preparation and the use of naturally abundant oxygen as the oxidant making the procedure scalable (Jain et al., 2015).
Biobased Oligoesters Production The compound is also pivotal in the production of biobased polymers and materials, particularly in synthesizing furan oligoesters. These oligoesters are synthesized through polytransesterification of dimethyl furan-2,5-dicarboxylate with linear α, ω-aliphatic diols, using immobilized lipase B from Candida antarctica. The biobased oligoesters produced via this green process have potential applications as macromonomers, highlighting the compound's significance in eco-friendly material production (Cruz-Izquierdo et al., 2015).
Propiedades
Nombre del producto |
Tetrahydro-2,5-furan-diacetic acid |
|---|---|
Fórmula molecular |
C8H12O5 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-[5-(carboxymethyl)oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C8H12O5/c9-7(10)3-5-1-2-6(13-5)4-8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) |
Clave InChI |
CVYAVSIMBYOCGA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1CC(=O)O)CC(=O)O |
SMILES canónico |
C1CC(OC1CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



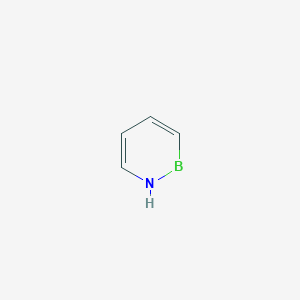
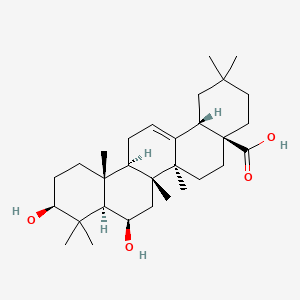
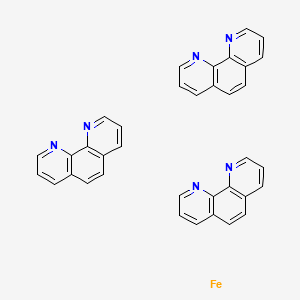
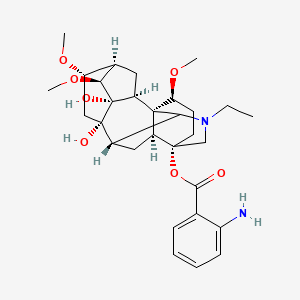
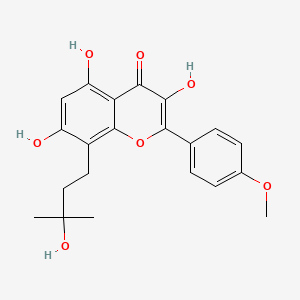
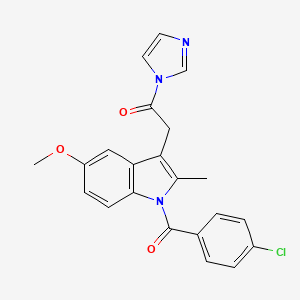
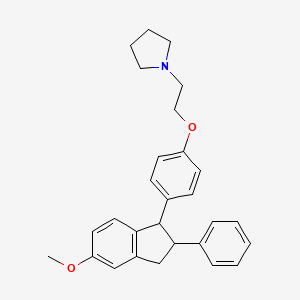

![1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1254643.png)

![2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1254645.png)


